3-Amino-3-methylthietane 1,1-dioxide

Description

Contextualization within Thietane (B1214591) 1,1-Dioxide Chemistry

Thietane 1,1-dioxides are a class of four-membered heterocyclic compounds containing a sulfur atom that is fully oxidized to a sulfone group. This structural motif imparts a high degree of polarity and conformational rigidity to the ring system. The parent compound, thietane 1,1-dioxide, is a stable, crystalline solid. The introduction of substituents onto the thietane ring allows for the modulation of its physicochemical properties, such as solubility and lipophilicity, which is a key consideration in drug design.

3-Amino-3-methylthietane 1,1-dioxide is a derivative that features both an amino group and a methyl group at the 3-position of the thietane 1,1-dioxide ring. This specific substitution pattern provides a chiral center and introduces a basic amino group, which can serve as a handle for further chemical modifications. The presence of the sulfone group, a known bioisostere for other chemical functionalities, further enhances its potential utility in the design of bioactive molecules.

Structural Characteristics and Unique Features of 3-Amino-3-methylthietane 1,1-Dioxide

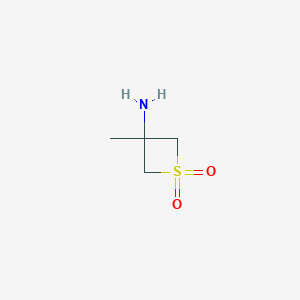

The core structure of 3-Amino-3-methylthietane 1,1-dioxide consists of a four-membered thietane ring. The sulfur atom is double-bonded to two oxygen atoms, forming the 1,1-dioxide (sulfone) group. The C3 carbon of the ring is bonded to both a methyl group and a primary amine group.

| Property | Data |

| Molecular Formula | C4H9NO2S |

| Molecular Weight | 135.18 g/mol |

| CAS Number | 943438-02-6 |

This data is compiled from publicly available chemical databases.

The four-membered ring of thietane 1,1-dioxide is puckered, and the substituents at the 3-position can adopt either axial or equatorial orientations. The presence of both a methyl and an amino group at the same carbon atom (C3) makes this a quaternary center. The free amino group provides a site for hydrogen bonding and for the formation of salts, such as the commercially available hydrochloride salt (CAS Number: 2225141-46-6). While detailed crystallographic or spectroscopic data for this specific compound are not widely available in the public domain, its structure can be inferred from the well-established principles of organic chemistry and the analysis of related thietane derivatives.

Research Trajectories and Academic Significance

The primary academic and industrial significance of 3-Amino-3-methylthietane 1,1-dioxide lies in its role as a synthetic intermediate in the development of novel therapeutic agents. A notable application of this compound is in the synthesis of inhibitors of diacylglyceride (B12379688) O-acyltransferase 2 (DGAT2). google.comgoogle.com

DGAT2 is an enzyme that plays a crucial role in the final step of triglyceride synthesis. google.com The inhibition of DGAT2 is a therapeutic strategy being explored for the treatment of metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). google.com

In the synthesis of these potential drug candidates, 3-Amino-3-methylthietane 1,1-dioxide is utilized as a key building block. google.com Its primary amine provides a nucleophilic site for amide bond formation, allowing it to be coupled with carboxylic acid-containing fragments of the target molecule. The thietane 1,1-dioxide moiety itself is incorporated into the final structure, where its polarity and three-dimensional shape can influence the binding of the molecule to the DGAT2 enzyme.

The use of this specific building block in several patents highlights its value to medicinal chemists in constructing complex molecules with desirable pharmacological properties. google.com Its unique combination of a reactive amino group and a metabolically stable, polar sulfone ring system makes it an attractive component for lead optimization in drug discovery programs.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,1-dioxothietan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-4(5)2-8(6,7)3-4/h2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKPNGBRDFIFNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CS(=O)(=O)C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401282451 | |

| Record name | 3-Thietanamine, 3-methyl-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401282451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943438-02-6 | |

| Record name | 3-Thietanamine, 3-methyl-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943438-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thietanamine, 3-methyl-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401282451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 3 Methylthietane 1,1 Dioxide and Its Derivatives

Strategies for Thietane (B1214591) 1,1-Dioxide Core Construction

The formation of the thietane 1,1-dioxide ring is a critical step that can be achieved through several distinct synthetic pathways. These methods include the oxidation of pre-formed thietanes, ring-closing reactions, cycloaddition approaches, and ring expansion or contraction of other cyclic systems.

Oxidation of Thietanes and Sulfides

A common and straightforward method for preparing thietane 1,1-dioxides is the oxidation of the corresponding thietane. The sulfur atom in the thietane ring is susceptible to oxidation by various reagents, leading to the formation of the sulfone group. Meta-chloroperoxybenzoic acid (m-CPBA) is a frequently employed oxidant for this transformation, providing high yields of the desired thietane 1,1-dioxide. For instance, 3-hydroxy-3-arylthietane derivatives have been successfully oxidized to their corresponding 1,1-dioxides in yields ranging from 80% to 99%. nih.gov This method is advantageous due to its efficiency and the stability of the resulting thietane dioxide ring to further oxidation. nih.gov

Table 1: Oxidation of 3-Substituted Thietan-3-ols to Thietane 1,1-Dioxides

| Substrate | Oxidizing Agent | Yield (%) | Reference |

|---|---|---|---|

| 3-Hydroxy-3-(4-methoxyphenyl)thietane | m-CPBA | 80 | nih.gov |

| 3-Hydroxy-3-(2-methoxyphenyl)thietane | m-CPBA | 99 | nih.gov |

| 3-(Benzo[d] nih.govbeilstein-journals.orgdioxol-5-yl)-3-hydroxythietane | m-CPBA | 83 | nih.gov |

Ring-Closing Reactions via Double Nucleophilic Displacements

The construction of the thietane ring itself is often accomplished through intramolecular cyclization. A traditional and robust method involves the double nucleophilic displacement of 1,3-dihaloalkanes or their equivalents with a sulfide (B99878) source, such as sodium sulfide. nih.gov This approach is particularly suitable for preparing 3-monosubstituted and 3,3-disubstituted thietanes. nih.gov The reaction proceeds via two sequential SN2 reactions, where the sulfide anion first displaces one leaving group to form a 3-halopropylthiolate intermediate, which then undergoes intramolecular cyclization to close the four-membered ring. beilstein-journals.orgnih.gov While effective, this method can be limited by competing elimination reactions, especially with sterically hindered substrates. nih.gov

Cycloaddition Approaches to Thietane 1,1-Dioxide Systems

Cycloaddition reactions offer an alternative and powerful strategy for assembling the thietane ring. The thia-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition of a thiocarbonyl compound and an alkene, is a notable example that directly yields a thietane. beilstein-journals.orgnih.gov Furthermore, thiete 1,1-dioxides, which are unsaturated derivatives of thietane 1,1-dioxides, can serve as versatile synthons. They can participate in various cycloaddition reactions, including [3+2] and [4+2] cycloadditions, to construct more complex fused heterocyclic systems. researchgate.net

Ring Expansion and Contraction Methodologies

The thietane ring can also be synthesized through the rearrangement of other sulfur-containing heterocycles. Ring expansion of thiiranes (three-membered sulfur rings) is a well-documented method for accessing thietanes. beilstein-journals.orgnih.gov This transformation can be initiated by nucleophilic attack on the thiirane (B1199164) ring, leading to a ring-opened intermediate that subsequently cyclizes to the more stable four-membered thietane. Conversely, ring contraction of larger, five- or six-membered sulfur heterocycles has been explored, although it is a less common approach for thietane synthesis. beilstein-journals.orgnih.gov

Stereoselective and Chiral Synthesis of 3-Amino-3-methylthietane 1,1-Dioxide Scaffolds

The introduction of chirality into the 3-amino-3-methylthietane 1,1-dioxide scaffold is of significant interest for applications in medicinal chemistry. Achieving stereocontrol, particularly at the C3 quaternary center, presents a synthetic challenge.

Asymmetric Catalysis in Thietane 1,1-Dioxide Synthesis

While direct asymmetric catalysis for the synthesis of the 3-amino-3-methylthietane 1,1-dioxide core is not extensively documented, stereoselectivity can be achieved by employing chiral starting materials. One reported strategy involves the synthesis of a chiral thietane from a chiral thiirane precursor under Mitsunobu conditions. nih.gov This chiral thietane can then be oxidized to the corresponding chiral thietane-1,1-dioxide, transferring the stereochemistry from the starting material to the final product. tandfonline.com The development of catalytic enantioselective methods, potentially using chiral Lewis acids or organocatalysts to control the formation of the C3 stereocenter, remains an active area of research. nih.govduke.edu For instance, the stereochemistry of 2-substituted thietane 1,1-dioxides synthesized from cyclic α-amino ketoximes has been shown to result in a trans orientation of the substituent groups. researchgate.net

Utilization of Chiral Building Blocks and Auxiliaries

The asymmetric synthesis of 3-amino-3-methylthietane 1,1-dioxide can be approached by employing starting materials from the chiral pool or by using chiral auxiliaries to direct stereoselective transformations. This strategy embeds the desired stereochemistry from the outset of the synthetic sequence.

One potential approach involves starting with a stereodefined C4 building block that already contains the necessary chiral center. For instance, a chiral 1,3-diol or a 3-hydroxy acid derivative could be elaborated into the target thietane. The synthesis would involve converting the hydroxyl groups into suitable leaving groups (e.g., tosylates or mesylates) followed by a double nucleophilic displacement reaction with a sulfide source, such as sodium sulfide, to form the four-membered ring. nih.gov

Alternatively, chiral auxiliaries can be employed. A prochiral precursor, such as 3-oxothietane 1,1-dioxide, could be derivatized with a chiral auxiliary. For example, condensation with a chiral amine, such as a derivative of (S)-1-phenylethylamine, would form a chiral enamine or imine intermediate. researchgate.net Subsequent diastereoselective addition of a methyl group, using an organometallic reagent like methylmagnesium bromide, would be directed by the chiral auxiliary. The final step would involve the cleavage of the auxiliary to yield the enantiomerically enriched 3-hydroxy-3-methylthietane 1,1-dioxide, which can then be converted to the target amine.

Table 1: Chiral Auxiliary-Based Strategy Example

| Step | Reactants | Key Intermediate | Transformation |

|---|---|---|---|

| 1 | 3-Oxothietane 1,1-dioxide, (S)-1-Phenylethylamine | Chiral imine | Formation of a diastereomeric intermediate |

| 2 | Methylmagnesium bromide | Tertiary amine precursor | Diastereoselective methyl group addition |

| 3 | H₂, Pd/C | 3-Hydroxy-3-methylthietane 1,1-dioxide | Cleavage of the chiral auxiliary |

Enantioconvergent Synthetic Strategies

Enantioconvergent synthesis offers a powerful method for transforming a racemic mixture of a starting material or intermediate into a single enantiomer of the product. This approach is highly efficient as it theoretically allows for a 100% yield of the desired enantiomer from the racemate.

A potential enantioconvergent strategy for 3-amino-3-methylthietane 1,1-dioxide could involve a dynamic kinetic resolution (DKR). This process typically combines a rapid, reversible racemization of the starting material with a stereoselective reaction that consumes one enantiomer faster than the other. For example, a racemic intermediate such as 3-azido-3-methylthietane 1,1-dioxide could be subjected to reduction using a chiral catalyst. As one enantiomer is reduced to the amine, the remaining unreacted enantiomer would be rapidly racemized by a suitable catalyst, continuously feeding the substrate for the stereoselective reduction. This drives the entire racemic mixture toward the formation of a single enantiomeric product.

Introduction and Functionalization of the 3-Amino Moiety

The introduction of the amino group at the C3 position is a cornerstone of the synthesis. Several methods can be employed, categorized by whether the amine is introduced directly or formed from a precursor functional group.

Direct C-H amination of the unsubstituted 3-methylthietane (B13819013) 1,1-dioxide is a challenging transformation due to the low reactivity of the C-H bond. Such methods are not commonly employed for this type of scaffold. A more feasible "direct" approach would involve the amination of a pre-activated intermediate, such as an enolate derived from 3-oxothietane 1,1-dioxide, using an electrophilic nitrogen source.

A more common and reliable strategy involves the conversion of a pre-existing functional group at the 3-position into an amine.

From a Carbonyl Group: The synthesis can proceed through the intermediate 3-oxothietane 1,1-dioxide. This ketone can be converted into an oxime by reaction with hydroxylamine. Subsequent reduction of the oxime group, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yields the primary amine. To obtain the tertiary amine directly, a precursor like 3-hydroxy-3-methylthietane 1,1-dioxide (formed from the ketone and a methyl organometallic reagent) can be subjected to a Ritter reaction or converted to a leaving group and displaced with an amine.

From a Halo Group: A 3-halo-3-methylthietane 1,1-dioxide serves as a versatile precursor. The halide can be displaced by a nitrogen nucleophile. A common method is the use of sodium azide (B81097) to form a 3-azido intermediate, which is then cleanly reduced to the primary amine using reagents such as triphenylphosphine (B44618) (Staudinger reaction) or catalytic hydrogenation.

Reductive amination is a highly effective one-pot method for converting a carbonyl group into an amine. wikipedia.orglibretexts.org This strategy would begin with 3-oxothietane 1,1-dioxide. The reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine source (e.g., ammonia (B1221849) for a primary amine) under weakly acidic conditions. youtube.com This intermediate is then reduced in situ to the corresponding amine. libretexts.org

A key advantage of this method is the use of mild reducing agents that are selective for the iminium ion over the ketone, allowing the reaction to be performed in a single step. masterorganicchemistry.com

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Chemical Formula | Characteristics |

|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Mild and selective for imines in the presence of ketones; toxic cyanide byproduct. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild, less toxic alternative to NaBH₃CN, effective for a wide range of substrates. masterorganicchemistry.com |

This strategy would first require the methylation of the 3-position, followed by the introduction of the amino group, or vice-versa. Applying reductive amination to 3-oxothietane 1,1-dioxide with ammonia would yield 3-aminothietane 1,1-dioxide, which would then need to be methylated.

Methyl Group Introduction and Manipulation at the 3-Position

One of the most straightforward methods for introducing the methyl group is through the reaction of an organometallic reagent with a ketone precursor. The reaction of 3-oxothietane 1,1-dioxide with a methyl Grignard reagent (CH₃MgBr) or methyllithium (B1224462) (CH₃Li) would lead to the formation of the tertiary alcohol, 3-hydroxy-3-methylthietane 1,1-dioxide. This alcohol is a key intermediate that can be converted to the target amine through various functional group interconversions, such as conversion to a leaving group followed by nucleophilic substitution with an amine source.

Alternatively, if the amino group is introduced first to form 3-aminothietane 1,1-dioxide, subsequent methylation can be challenging. Direct N-alkylation might occur preferentially over C-alkylation. A strategy to achieve C-methylation would involve protecting the amine, forming an anion at C3, and then quenching with a methylating agent like methyl iodide. However, controlling the regioselectivity of this reaction could be difficult. Therefore, introducing the methyl group via an organometallic addition to a ketone precursor is often the more regioselective and reliable approach.

Divergent Synthetic Pathways to Substituted 3-Amino-3-methylthietane 1,1-Dioxides

Divergent syntheses of substituted 3-amino-3-methylthietane 1,1-dioxides often commence from readily available precursors, such as thietan-3-one (B1315229). These pathways allow for the introduction of diversity at various positions of the molecule, including the amino group and the substituent at the 3-position.

One prominent strategy involves the initial functionalization of the 3-position of the thietane ring, followed by the introduction of the amino group. This approach often begins with the reaction of thietan-3-one with organometallic reagents, such as Grignard reagents, to afford tertiary thietan-3-ols. Subsequent oxidation of the sulfide to the sulfone furnishes the corresponding 3-hydroxy-3-substituted thietane 1,1-dioxides. These tertiary alcohols can then serve as precursors to the desired 3-amino derivatives.

A plausible, though not explicitly detailed in the provided search results, next step would be the conversion of the tertiary alcohol to the amine. This could potentially be achieved through a variety of methods known in organic synthesis, such as a Ritter reaction or a related nucleophilic substitution of an activated hydroxyl group.

An alternative divergent approach focuses on the modification of a pre-formed 3-amino-3-methylthietane 1,1-dioxide scaffold. This allows for the synthesis of a wide array of N-substituted derivatives. The primary amino group of 3-amino-3-methylthietane 1,1-dioxide can undergo a variety of chemical transformations, including:

N-Alkylation: Introduction of alkyl groups on the nitrogen atom.

N-Arylation: Formation of a carbon-nitrogen bond with an aromatic ring.

N-Acylation: Reaction with acylating agents to form amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield N-alkylated products.

These reactions provide a powerful means to rapidly generate a library of analogs with diverse functionalities, which is crucial for optimizing the biological activity and pharmacokinetic properties of potential drug candidates.

The following table summarizes a potential divergent synthetic scheme starting from thietan-3-one, based on the synthesis of 3-substituted thietan-3-ol (B1346918) 1,1-dioxides.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose |

| 1 | Thietan-3-one | R-MgBr or R-Li in an appropriate solvent (e.g., THF) | 3-Substituted-thietan-3-ol | Introduction of the 'R' group at the 3-position. |

| 2 | 3-Substituted-thietan-3-ol | Oxidizing agent (e.g., m-CPBA) in a suitable solvent (e.g., CH2Cl2) | 3-Hydroxy-3-substituted-thietane 1,1-dioxide | Oxidation of the sulfide to the sulfone. |

| 3 | 3-Hydroxy-3-substituted-thietane 1,1-dioxide | Conditions for converting a tertiary alcohol to an amine (e.g., Ritter reaction conditions) | 3-Amino-3-substituted-thietane 1,1-dioxide | Introduction of the amino group. |

| 4 | 3-Amino-3-substituted-thietane 1,1-dioxide | Various electrophiles (alkyl halides, acyl chlorides, etc.) | N-Functionalized 3-amino-3-substituted-thietane 1,1-dioxides | Diversification at the amino group. |

Further research is needed to fully elaborate the specific conditions and scope of the conversion of the tertiary alcohol to the amine in this specific system, as well as to provide detailed experimental data for the N-functionalization of 3-amino-3-methylthietane 1,1-dioxide. The development of robust and versatile divergent synthetic routes will undoubtedly accelerate the exploration of the chemical space around this important scaffold.

Chemical Reactivity and Mechanistic Pathways of 3 Amino 3 Methylthietane 1,1 Dioxide

Ring Strain and Conformational Dynamics of the Thietane (B1214591) 1,1-Dioxide Core

Four-membered rings such as cyclobutane (B1203170) and thietane are characterized by significant ring strain, which is a composite of angle strain and torsional strain. wikipedia.orglibretexts.org Angle strain arises from the deviation of the internal C-S-C and C-C-C bond angles from their ideal values, while torsional strain results from the eclipsing interactions of substituents on adjacent ring atoms. libretexts.org The strain energy for the parent thietane ring is approximately 19.6 kcal/mol. dtic.mil The oxidation of the sulfur atom to a sulfone (SO2) introduces a bulky, tetrahedral group that further influences the ring's geometry and stability.

The thietane 1,1-dioxide ring is not planar and typically adopts a puckered conformation to alleviate some of the torsional strain. researchgate.net The degree of puckering and the preferred conformation are highly dependent on the nature and position of substituents on the ring. For 3-amino-3-methylthietane 1,1-dioxide, the substituents at the C3 position influence the conformational equilibrium between two puckered forms. The bulky sulfone group and the substituents at C3 create a complex steric environment that dictates the molecule's three-dimensional shape, which is crucial for its interaction with biological targets. enamine.net

Reactivity of the Sulfone Moiety

The sulfone group is a powerful electron-withdrawing moiety that significantly influences the reactivity of the thietane ring. It deactivates the ring toward electrophilic attack but activates the protons on the carbons adjacent to the sulfur atom (α-carbons).

The sulfone group is generally stable and resistant to reduction. However, under forcing conditions with strong reducing agents, it can be converted back to the corresponding sulfide (B99878). Lithium aluminum hydride (LiAlH4) has been successfully used to reduce various substituted thietane 1,1-dioxides to their corresponding thietanes in good yields. thieme-connect.de This reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic sulfur center, followed by subsequent reduction steps.

Reaction: Reduction of Thietane 1,1-Dioxide Core

Reagent: Lithium Aluminum Hydride (LiAlH4)

Product: Thietane

Reported Yields: 60-78% for various substituted derivatives thieme-connect.de

| Substrate | Reducing Agent | Product | Yield (%) |

|---|---|---|---|

| Thietane 1,1-dioxide | LiAlH₄ | Thietane | 61 |

| 2-Propylthietane 1,1-dioxide | LiAlH₄ | 2-Propylthietane | 60 |

| 3-Methyl-3-phenylthietane 1,1-dioxide | LiAlH₄ | 3-Methyl-3-phenylthietane | 71 |

| 3-Ferrocenyl-3-(N,N-dimethylamino)thietane 1,1-dioxide | LiAlH₄ | 3-Ferrocenyl-3-(N,N-dimethylamino)thietane | 78 |

The sulfur atom in the sulfone group is in a high oxidation state (+4 formal charge) and is consequently highly electrophilic. However, it is sterically hindered and generally unreactive toward all but the strongest nucleophiles. The primary reactivity associated with the sulfone group involves the modification of the adjacent carbon atoms. The strong electron-withdrawing effect of the SO2 group significantly increases the acidity of the α-protons (at C2 and C4).

Transformations of the Amino Group

The primary amino group at the C3 position is a key functional handle, providing a site for nucleophilic reactions and further molecular elaboration.

The lone pair of electrons on the nitrogen atom makes the primary amine a strong nucleophile. It readily participates in a variety of classic amine derivatization reactions, allowing for the synthesis of a diverse library of analogues.

Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form stable amide derivatives.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

Carbamate Formation: Reaction with chloroformates or other reagents to form carbamates, which are often used as protecting groups for the amine.

| Reaction Type | Electrophile | Functional Group Formed |

|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | Amide |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |

| Condensation | Aldehyde/Ketone (R₂C=O) | Imine (Schiff Base) |

| Carbamate Formation | Chloroformate (R-OCOCl) | Carbamate |

The nucleophilic amino group can react with electrophiles to form new heterocyclic systems. In condensation reactions, the amine can react with carbonyl compounds such as aldehydes and ketones to reversibly form an imine (or Schiff base). researchgate.net This imine linkage can be a key intermediate for further transformations or a final product in its own right.

Furthermore, if the amine is derivatized with a substituent containing a second electrophilic site, intramolecular cyclization can occur, leading to the formation of bicyclic or spirocyclic systems incorporating the thietane 1,1-dioxide scaffold. Intermolecularly, the amine can act as one of two nucleophilic sites in reactions with dielectrophiles, providing a pathway to more complex, larger ring systems. researchgate.net

Reactivity of the Methyl Group and Adjacent C-H Bonds

The reactivity of the C-H bonds in 3-amino-3-methylthietane 1,1-dioxide is dictated by the electronic effects of the adjacent functional groups: the electron-withdrawing sulfone (SO₂) group and the electron-donating amino (NH₂) group. The sulfone group significantly influences the acidity and reactivity of the protons on the carbons alpha to it (C2 and C4). These methylene (B1212753) protons are expected to be more acidic than typical alkane protons and can be removed by a strong base.

Conversely, the tertiary C-H bonds of the methyl group and the C-H bonds on the carbon bearing the amino group (C3) are subject to different electronic influences. While direct experimental data on C-H functionalization for this specific molecule is limited, analogies can be drawn from established methodologies for C-H activation. Transition metal-catalyzed reactions, for instance, have been developed for the selective functionalization of tertiary C-H bonds. Such reactions often favor more electron-rich C-H bonds. nih.gov In the case of 3-amino-3-methylthietane 1,1-dioxide, the presence of the amino group could direct catalysts to the methyl group's C-H bonds.

Palladium-catalyzed arylation reactions have demonstrated the ability to activate C(sp³)–H bonds for the formation of new carbon-carbon bonds. researchgate.net This suggests a potential, though underexplored, pathway for modifying the methyl group of the title compound.

Table 1: Plausible C-H Bond Functionalization Reactions (by Analogy)

| Reaction Type | Catalyst/Reagent Example | Target C-H Bond | Potential Product |

| Metal-Catalyzed Azidation | Iron(II) acetate (B1210297) / Ligand | Tertiary C-H (Methyl) | 3-Amino-3-(azidomethyl)thietane 1,1-dioxide |

| Palladium-Catalyzed Arylation | Palladium(II) acetate / Directing Group | Tertiary C-H (Methyl) | 3-Amino-3-(arylmethyl)thietane 1,1-dioxide |

Ring-Opening Reactions of the Thietane 1,1-Dioxide System

The thietane 1,1-dioxide ring is characterized by significant ring strain, making it susceptible to ring-opening reactions under various conditions. The presence of the strongly electron-withdrawing sulfone group activates the ring toward nucleophilic attack.

In the presence of acid, the ring-opening of 3-amino-3-methylthietane 1,1-dioxide can be initiated by protonation, likely at one of the sulfone oxygen atoms or the nitrogen of the amino group. This protonation enhances the electrophilicity of the ring carbons. The mechanism is analogous to the acid-catalyzed ring-opening of epoxides, where a weak nucleophile attacks the protonated intermediate. khanacademy.orgyoutube.com

The nucleophilic attack is expected to occur at the most substituted carbon (C3), as this position can better stabilize the developing partial positive charge, following a pathway with Sₙ1-like characteristics. youtube.com This regioselectivity leads to the cleavage of a carbon-sulfur bond, resulting in an acyclic sulfonated product.

The strained four-membered ring of thietane 1,1-dioxides is prone to attack by a wide range of nucleophiles. rsc.org This process, known as nucleophilic ring opening, provides a versatile method for creating functionalized, open-chain sulfur-containing compounds. rsc.org The reaction involves the attack of a nucleophile on one of the electrophilic ring carbons adjacent to the sulfone group (C2 or C4), leading to the cleavage of a C-S bond.

The reactivity is driven by the relief of ring strain and the powerful electron-withdrawing effect of the sulfonyl group. A variety of nucleophiles, including amines, thiols, and carbanions, can induce ring-opening. researchgate.netresearchgate.net In some cases, nucleophile-induced reactions can lead to ring contraction through cleavage and subsequent intramolecular cyclization. beilstein-journals.orgnih.gov

Table 2: Examples of Nucleophiles for Ring-Opening Reactions and Potential Products

| Nucleophile | Reagent Example | Potential Product Structure |

| Amine | Benzylamine | N-benzyl-2-((1-amino-1-methylethyl)sulfonyl)ethan-1-amine |

| Thiol | Thiophenol | 2-((1-amino-1-methylethyl)sulfonyl)ethyl(phenyl)sulfane |

| Alkoxide | Sodium methoxide | 1-(methoxy-2-((methylsulfonyl)methyl)propan-2-amine |

| Carbanion | Diethyl malonate anion | Diethyl 2-(2-((1-amino-1-methylethyl)sulfonyl)ethyl)malonate |

While specific decomposition studies on 3-amino-3-methylthietane 1,1-dioxide are not extensively documented, the thermal and photochemical behavior of related four-membered sulfones provides insight into likely pathways. Thermally, thietane 1,1-dioxides are known to undergo cycloreversion, extruding sulfur dioxide (SO₂) to form cyclopropanes or alkenes. This reaction is driven by the thermodynamic stability of the gaseous SO₂ molecule.

Photochemical decomposition can proceed through different mechanisms. The fundamental processes often involve the cleavage of the weakest bonds in the molecule upon exposure to UV light. researchgate.netnih.gov For thietane 1,1-dioxides, this could involve the fission of a carbon-sulfur bond to generate a diradical intermediate, which can then undergo further reactions like fragmentation or rearrangement. Analogous studies on other strained-ring energetic materials show that N-NO₂ bond fission and isomerization are initial steps in UV photolysis, suggesting that in the title compound, C-S or C-N bond cleavage could be primary photochemical events. nih.gov

Cycloaddition Chemistry of Thietane 1,1-Dioxide Derivatives (as mechanistic analogues)

While the saturated ring of 3-amino-3-methylthietane 1,1-dioxide precludes its direct participation in cycloaddition reactions, its unsaturated analogues, thiete 1,1-dioxides, are highly valuable synthons in this regard. These compounds serve as excellent mechanistic models for understanding the potential of the thietane 1,1-dioxide framework in synthetic chemistry.

The Diels-Alder reaction is a powerful concerted [4+2] cycloaddition used to form six-membered rings. wikipedia.orgmasterorganicchemistry.com Thiete 1,1-dioxides and the related thiophene (B33073) 1,1-dioxides are versatile participants in these reactions. utexas.edubeilstein-journals.org The electron-withdrawing nature of the sulfonyl group renders the double bond of thiete 1,1-dioxide electron-deficient. utexas.edu

This electronic feature allows them to function effectively in several ways:

As a Dienophile: The activated double bond of a thiete 1,1-dioxide can react with an electron-rich conjugated diene. utexas.edu

As a Diene Component (in thiophene 1,1-dioxides): The conjugated system in thiophene 1,1-dioxides readily engages with a variety of dienophiles. Due to the electron-deficient nature of the diene, these reactions often proceed rapidly, even with electron-rich alkenes, in what is known as an inverse-electron-demand Diels-Alder reaction. utexas.eduresearchgate.net The initial cycloadducts often spontaneously extrude sulfur dioxide to yield a new, stable cyclohexadiene derivative.

The reactivity and versatility of these analogues highlight the synthetic potential of the core sulfone structure in complex molecule synthesis. researchgate.net

Table 3: Representative Diels-Alder Reactions with Thiophene 1,1-Dioxide Analogues

| Diene Component | Dienophile | Reaction Type | Product Type |

| Tetraphenylthiophene 1,1-dioxide | Maleic anhydride (B1165640) | Normal Demand | Phthalic anhydride derivative (after SO₂ extrusion) |

| Thiophene 1,1-dioxide | Norbornadiene | Normal Demand | Polycyclic adduct |

| 3,4-Dibromothiophene 1,1-dioxide | Ethylene | Normal Demand | Dihydrobenzene derivative (after SO₂ extrusion) |

| Thiophene 1,1-dioxide | Phenylacetylene | Normal Demand | Benzene derivative (after SO₂ extrusion) |

Generation and Trapping of Reactive Intermediates (e.g., vinylsulfenes)

The generation of vinylsulfenes from thietane 1,1-dioxides is a known process, typically induced by thermolysis. This reaction involves the ring-opening of the thietane dioxide to form a transient vinylsulfene intermediate, which can then be trapped by a suitable reagent.

However, there are no specific studies in the scientific literature that describe the generation of a vinylsulfene from 3-amino-3-methylthietane 1,1-dioxide. The influence of the amino and methyl substituents at the 3-position on the thermolysis and subsequent formation of a reactive vinylsulfene intermediate has not been investigated. Consequently, there is no data available on the trapping of any such reactive intermediates derived from this specific compound.

Table 2: Hypothetical Vinylsulfene Generation and Trapping Data (Illustrative Only) No experimental data is available. This table is for structural illustration purposes only and does not represent actual research findings.

| Precursor | Reaction Conditions | Reactive Intermediate | Trapping Agent | Product |

|---|---|---|---|---|

| 3-Amino-3-methylthietane 1,1-dioxide | Thermolysis | Not Reported | Enamine | Not Reported |

Computational and Theoretical Investigations of 3 Amino 3 Methylthietane 1,1 Dioxide

Electronic Structure and Bonding Analysis

The electronic structure of a molecule governs its stability, reactivity, and physical properties. For 3-Amino-3-methylthietane 1,1-dioxide, computational methods such as Density Functional Theory (DFT) are employed to model its electronic landscape.

Molecular Orbitals and Charge Distribution:

Ab initio molecular orbital calculations are used to determine the geometries and electronic properties of sulfones. researchgate.net For cyclic sulfones like thietane (B1214591) 1,1-dioxide, these calculations help in understanding the nature of the sulfur-oxygen and sulfur-carbon bonds. researchgate.net The sulfone group (SO₂) is strongly electron-withdrawing, which significantly influences the charge distribution across the entire molecule. nih.gov This effect polarizes the C-S bonds and can increase the acidity of adjacent C-H protons.

The electrostatic potential on the surface of the sulfur atom in organic molecules can be tuned by substituents, influencing how the molecule interacts with others. mdpi.com In 3-Amino-3-methylthietane 1,1-dioxide, the amino and methyl groups at the C3 position further modulate this electronic environment.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. numberanalytics.comlibretexts.org For a sulfone, the HOMO is typically associated with lone pairs on the oxygen atoms, while the LUMO is often localized on the σ* antibonding orbitals of the S-C bonds. libretexts.org The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. malayajournal.org Computational methods can precisely calculate the energies and visualize the spatial distribution of these orbitals, predicting sites susceptible to nucleophilic or electrophilic attack. numberanalytics.com

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution. For 3-Amino-3-methylthietane 1,1-dioxide, the MEP would show negative potential (red/yellow) around the electronegative oxygen atoms of the sulfone group and the nitrogen of the amino group, indicating regions prone to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino group, highlighting their potential as hydrogen bond donors. malayajournal.org

Conformational Analysis and Ring Puckering Studies

Ring Puckering in Thietane Dioxides:

The thietane ring itself is characterized by a puckered conformation, and this is a key area of computational study. researchgate.net The oxidation of the sulfur atom to a sulfone significantly impacts the ring's geometry.

X-ray diffraction and computational studies of various 3,3-disubstituted thietane 1,1-dioxides reveal that the ring is generally puckered. acs.org The puckering angle is highly sensitive to the nature of the substituents at the C3 position. acs.org For instance, a hydroxyl group can lead to a significant puckering angle (e.g., 29.4°), whereas bulky aryl groups may result in a less puckered or nearly planar conformation. acs.org

The Cremer-Pople puckering coordinates are a set of parameters used to quantitatively describe the conformation of any monocyclic ring system, providing a detailed understanding of its shape. nih.gov These parameters allow for the classification of ring conformations and the study of puckering motions like pseudo-rotations. nih.gov

Below is a table showing puckering angles for various 3-substituted thietane 1,1-dioxide derivatives, illustrating the influence of the substituent on ring conformation.

| Compound Derivative | Substituents at C3 | Puckering Angle (°) | Reference |

| Thietanol 2a | -OH, -C₆H₄OCH₃ | 29.4 | acs.org |

| Diarylthietane 3aa | Two aryl groups | 14.0 | acs.org |

| Diarylthietane 3ac | Two different aryl groups | 16.9 | acs.org |

| Toluene sulfide (B99878) 5aa | -S-Tolyl, -C₆H₅ | 1.0 | acs.org |

This table is based on data for analogous compounds and is for illustrative purposes.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are indispensable for investigating the mechanisms of chemical reactions. researchgate.net They allow researchers to map potential energy surfaces, identify transition states, and calculate activation energies, providing a detailed picture of how a reaction proceeds. nih.govrsc.org

Studying Reactivity:

For 3-Amino-3-methylthietane 1,1-dioxide, DFT calculations can be used to model various potential reactions. The sulfone group's stability makes the thietane dioxide ring suitable for further derivatization. acs.org

Reactions such as nucleophilic substitution at the C3 position or elimination reactions can be computationally explored. acs.org For example, treating a related 3-hydroxythietane 1,1-dioxide with a strong base leads to elimination. acs.org

Computational methods can elucidate the step-by-step process of such reactions, including the formation of intermediates and the structure of transition states. diva-portal.org This is crucial for predicting reaction outcomes, understanding selectivity, and designing new synthetic routes. nih.govnih.gov The ability to estimate reaction pathways and transition state energies has led researchers to use these calculations to predict unknown reactions before attempting them experimentally. rsc.org

Molecular Modeling for Structure-Reactivity Correlations

Molecular modeling seeks to establish relationships between a molecule's structure and its chemical behavior. By correlating computed properties with experimental data, predictive models can be developed.

Quantitative Structure-Property Relationship (QSPR):

QSPR models aim to establish a mathematical correlation between a molecule's physicochemical properties and its structural features, encoded as molecular descriptors. nih.gov

For 3-Amino-3-methylthietane 1,1-dioxide, descriptors derived from computational analyses—such as electronic properties (e.g., atomic charges, HOMO/LUMO energies) and conformational parameters (e.g., puckering angle)—can be correlated with experimentally observed reactivity.

For instance, one could model how changes in the substituents on the amino group affect the ring's stability or its susceptibility to ring-opening reactions. These models are valuable for rationally designing new derivatives with desired properties, saving significant time and resources compared to a purely experimental trial-and-error approach. nih.gov

In Silico Prediction of Compound Behavior

In silico (computer-based) methods are widely used to predict the physicochemical properties of molecules, which are critical for applications in various fields, including materials science and drug discovery. researchgate.net

Predicting Physicochemical Properties:

A range of properties can be estimated using computational tools. These predictions help in the early assessment of a compound's suitability for a specific application, guiding synthesis and testing priorities. nih.govmdpi.com

Key properties often predicted include:

Octanol-water partition coefficient (logP): A measure of a molecule's lipophilicity.

Water solubility (logS): The extent to which a compound dissolves in water.

Polar Surface Area (PSA): The surface sum over all polar atoms, which correlates with permeability.

Hydrogen Bond Donors/Acceptors: Important for intermolecular interactions.

For 3-Amino-3-methylthietane 1,1-dioxide, these properties are influenced by the polar sulfone and amino groups, as well as the nonpolar methyl and hydrocarbon backbone. Various software platforms can provide estimates for these values. researchgate.netresearchgate.net

Below is a table of predicted physicochemical properties for 3-Amino-3-methylthietane 1,1-dioxide based on common computational algorithms.

| Property | Predicted Value | Method/Software |

| Molecular Weight | 149.20 g/mol | Calculation |

| logP (Octanol-Water) | -1.5 to -1.0 | Various QSPR models |

| Water Solubility (logS) | > -1.0 | Various QSPR models |

| Polar Surface Area (PSA) | 78.5 Ų | Various QSPR models |

| Hydrogen Bond Donors | 1 | Calculation |

| Hydrogen Bond Acceptors | 3 | Calculation |

These values are estimates from computational models and may vary between different prediction software. researchgate.netresearchgate.net

Advanced Applications in Organic Synthesis and Scaffold Design

3-Amino-3-methylthietane 1,1-dioxide as a Versatile Synthetic Building Block

The primary utility of 3-amino-3-methylthietane 1,1-dioxide in organic synthesis lies in its function as a robust primary amine that can be readily incorporated into larger molecular frameworks. Its application is predominantly seen in acylation reactions, where it couples with carboxylic acids to form stable amide bonds. This reactivity is a cornerstone of its role as a versatile building block, allowing for its integration into a wide array of molecular scaffolds.

In numerous synthetic campaigns, this compound serves as a key amine fragment for the construction of complex molecules, often destined for biological screening. google.comgoogleapis.com The synthesis of novel diacylglyceride (B12379688) O-acyltransferase 2 (DGAT2) inhibitors, for instance, has repeatedly utilized 3-amino-3-methylthietane 1,1-dioxide. google.com In these syntheses, the compound is typically reacted with a complex carboxylic acid partner in the presence of a peptide coupling agent, such as 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU), to afford the desired amide product. google.com The reaction conditions are generally mild, highlighting the compound's reliable reactivity in standard synthetic protocols.

The table below summarizes representative coupling reactions involving 3-amino-3-methylthietane 1,1-dioxide, showcasing its versatility with different carboxylic acid partners.

| Carboxylic Acid Partner | Coupling Agent | Product Type | Reference |

| (R)-1-isopropyl-3-(5-(1,1,2,2-tetrafluoroethoxy)pyridin-3-yl)-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid | Not specified | Tetrahydroindazole (B12648868) derivative | google.com |

| Imidazo[1,2-a]pyridine-2-carboxylic acid derivative | HATU | Imidazopyridine derivative | google.com |

| 1H-indole-5-carboxylic acid derivative | Not specified | Indole derivative | googleapis.com |

| 2,3-dihydro-1H-pyrrolizine-5-carboxylic acid derivative | HATU | Pyrrolizine derivative |

Construction of Complex Molecular Architectures

The rigid, three-dimensional nature of the 3-methylthietane (B13819013) 1,1-dioxide moiety makes it a desirable component for building complex molecular architectures. By introducing this scaffold, chemists can explore regions of chemical space that are inaccessible with more traditional, flexible amine building blocks.

Spirocyclic Systems

Based on the conducted research, there is currently no readily available information in the public domain detailing the specific use of 3-amino-3-methylthietane 1,1-dioxide in the construction of spirocyclic systems.

Fused-Ring Systems

A significant application of 3-amino-3-methylthietane 1,1-dioxide is in the synthesis of molecules containing fused-ring systems. These bicyclic or polycyclic frameworks are common motifs in biologically active compounds. The amine serves as a handle to append the thietane (B1214591) dioxide moiety onto a pre-existing fused-ring core.

For example, the compound has been used in the preparation of substituted pyrrolizine compounds. google.com In one instance, it was reacted with a 2,3-dihydro-1H-pyrrolizine-5-carboxylic acid derivative to generate a complex amide. Similarly, it has been incorporated into imidazo[1,2-a]pyridine (B132010) structures, which are bicyclic heterocyclic systems, through amide bond formation with the corresponding carboxylic acid. google.com Further examples include its use in the synthesis of tetrahydroindazole derivatives and oxindole-based structures, demonstrating its broad applicability in accessing diverse fused-ring scaffolds. google.comgoogle.com

Macrocyclic Scaffolds

A review of the available scientific literature and patent documents did not yield specific examples of 3-amino-3-methylthietane 1,1-dioxide being utilized in the construction of macrocyclic scaffolds.

Role in Chiral Ligand and Organocatalyst Development

While the thietane dioxide scaffold has potential for creating unique chiral environments, extensive research has not revealed specific instances of 3-amino-3-methylthietane 1,1-dioxide being developed into chiral ligands or organocatalysts. The available literature primarily focuses on its application as a structural component in medicinal chemistry rather than as a functional group for asymmetric catalysis.

Integration into Novel and Efficient Synthetic Methodologies

Currently, the integration of 3-amino-3-methylthietane 1,1-dioxide into synthetic strategies relies predominantly on conventional and well-established synthetic methodologies, namely peptide coupling and acylation reactions. google.comgoogle.com The search of current literature does not indicate its use in more novel synthetic methods such as C-H activation, multicomponent reactions, or photocatalysis. Its application is characterized by its reliability as a building block in standard, sequential synthetic routes.

Mechanistic Biological Research and Structure Activity Relationship Studies Excluding Clinical Data

Exploration of Molecular Target Interactions and Binding Modes

While specific studies detailing the molecular target interactions of 3-Amino-3-methylthietane 1,1-dioxide are not extensively available in public literature, the binding modes of molecules containing similar sulfone and heterocyclic moieties have been investigated. For instance, tricyclic sulfones have been designed as potent inhibitors of γ-secretase, a key enzyme in the pathogenesis of Alzheimer's disease. nih.gov In these inhibitors, the sulfone group often acts as a hydrogen bond acceptor, interacting with key residues in the enzyme's active site. Computational modeling and molecular docking studies of various heterocyclic compounds containing sulfone or sulfonamide groups have been instrumental in elucidating these potential interactions. nih.govresearchgate.net

The rigid thietane (B1214591) dioxide ring in 3-Amino-3-methylthietane 1,1-dioxide is expected to orient the amino and methyl groups in specific vectors, which can be crucial for fitting into a protein's binding pocket. The lone pairs on the sulfone oxygens can participate in hydrogen bonding, a common feature in ligand-receptor interactions.

Structure-Activity Relationships (SAR) for Investigated Biological Effects

Structure-activity relationship (SAR) studies of compounds incorporating the thietane dioxide scaffold highlight the importance of this moiety for biological activity. In a series of iso-indolinone-based glutarimides designed as molecular glue degraders, the replacement of an oxetanyl ring with a more polar thietane 1,1-dioxide group was explored. acs.org This modification led to a decrease in the degradation potency for the primary target IKZF2, while maintaining minimal off-target degradation of IKZF1 and CK1α. acs.org This suggests that the polarity and steric bulk of the thietane 1,1-dioxide ring can significantly influence the potency and selectivity of a molecule.

In the development of γ-secretase inhibitors, extensive SAR has demonstrated that a variety of sulfonamides can be well-tolerated at certain positions on a tricyclic sulfone core, leading to compounds with remarkable in vivo potency. nih.gov While not directly involving 3-Amino-3-methylthietane 1,1-dioxide, these studies underscore the utility of the sulfone group in establishing potent biological activity.

To illustrate the impact of structural modifications on biological activity, the following interactive table presents hypothetical data based on SAR principles for a generic kinase inhibitor series incorporating different small heterocyclic rings.

| Compound ID | Heterocyclic Moiety | R-Group | Kinase IC50 (nM) | Selectivity vs. Kinase B |

| 1a | Oxetane | Methyl | 50 | 10-fold |

| 1b | Azetidine | Methyl | 75 | 5-fold |

| 1c | Thietane | Methyl | 120 | 3-fold |

| 1d | Thietane 1,1-dioxide | Methyl | 25 | 20-fold |

| 2d | Thietane 1,1-dioxide | Ethyl | 40 | 15-fold |

| 3d | Thietane 1,1-dioxide | Phenyl | 15 | 30-fold |

This table is illustrative and does not represent actual experimental data for 3-Amino-3-methylthietane 1,1-dioxide.

Enzymatic Modulation and Inhibition Studies

The sulfone group is a key functional group in a number of enzyme inhibitors. As previously mentioned, heterocyclic sulfonamides and tricyclic sulfones have been identified as inhibitors of γ-secretase. nih.govnih.gov These compounds have been shown to reduce the production of β-amyloid peptides, which are implicated in Alzheimer's disease. nih.gov The mechanism of action for these inhibitors often involves binding to the enzyme or its substrate, thereby preventing the catalytic cleavage.

Furthermore, LpxC inhibitors containing thietane dioxides have been investigated as potential antibacterial agents. acs.org X-ray crystallography of one such inhibitor bound to the enzyme revealed that the thietane dioxide moiety forms a hydrogen bond with a lysine (B10760008) residue, an interaction that benefits from the larger size of the thietane dioxide compared to a simple methyl sulfone. acs.org This highlights the potential for the 3-Amino-3-methylthietane 1,1-dioxide scaffold to be incorporated into enzyme inhibitors where the sulfone can act as a key interacting group.

Design of Bioisosteric Replacements and Pharmacophore Development

The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic properties, is central to modern drug design. The thietane dioxide moiety has been explored as a bioisostere for other functional groups. For example, it has been considered as a replacement for carbonyl groups in carboxylic acids, where it can maintain some acidity. acs.org

In the context of developing selective kinase inhibitors for G2019S-LRRK2, a key target in Parkinson's disease, a phenylsulfonamide group was bioisosterically replaced with azaspirocyclic structures to improve brain penetration. nih.gov This successful strategy demonstrates the value of exploring novel, constrained ring systems that can mimic the functionality of more common pharmacophoric elements. The 3-Amino-3-methylthietane 1,1-dioxide scaffold, with its rigid structure and polar functional groups, represents a potential building block for the development of new pharmacophores. Its unique geometry can be exploited to access new chemical space and to fine-tune the properties of drug candidates. The development of pharmacophore models for γ-secretase modulators has highlighted the importance of features such as hydrogen bond donors and acceptors, and hydrophobic regions, all of which are present in or can be appended to the 3-Amino-3-methylthietane 1,1-dioxide core. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-amino-3-methylthietane 1,1-dioxide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sulfonation of thietane derivatives followed by amination. For example, halogenated intermediates like 3-chlorothietane 1,1-dioxide (CAS 15953-83-0) can undergo nucleophilic substitution with ammonia under controlled pH (7–9) and temperature (50–70°C) to introduce the amino group . Solvent selection (e.g., chloroform-hexane mixtures) and catalysts (e.g., tungstic acid) are critical for minimizing side reactions like over-sulfonation . Yields range from 40% to 70%, depending on purity of starting materials and reaction time optimization.

Q. What spectroscopic techniques are most reliable for characterizing 3-amino-3-methylthietane 1,1-dioxide?

- Methodological Answer :

- NMR : H NMR shows distinct signals for the methyl group (~1.5 ppm) and amino protons (~2.3 ppm), while C NMR confirms the sulfone group (C-SO at ~55 ppm) .

- IR : Strong absorption bands at 1150–1250 cm (symmetric and asymmetric SO stretching) and 3300–3500 cm^{-1 (N-H stretching) .

- Mass Spectrometry : Molecular ion peaks at m/z 163 (M) with fragmentation patterns consistent with sulfone cleavage .

Q. What safety protocols are essential when handling 3-amino-3-methylthietane 1,1-dioxide in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of decomposition products (e.g., SO or NH under heat) .

- Disposal : Neutralize aqueous waste with dilute HCl before disposal to prevent environmental release .

Advanced Research Questions

Q. How can regioselectivity challenges in the amination of halogenated thietane 1,1-dioxide precursors be addressed?

- Methodological Answer : Competitive elimination (e.g., formation of thietene derivatives) can occur under basic conditions. To favor amination:

- Use polar aprotic solvents (DMF or DMSO) to stabilize transition states.

- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity of ammonia .

- Monitor reaction progress via TLC (hexane:ethyl acetate, 1:1) to terminate before byproduct formation .

Q. What computational methods are suitable for predicting the reactivity of 3-amino-3-methylthietane 1,1-dioxide in nucleophilic reactions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to analyze charge distribution on the amino and sulfone groups.

- Molecular Dynamics : Simulate solvent effects (e.g., water vs. DMSO) on reaction pathways .

- PubChem Data : Cross-validate computed properties (e.g., InChI key XGYCWCIGCYGQFU-UHFFFAOYSA-N) with experimental spectra .

Q. How do structural analogs (e.g., 3-chloro or 3-methyl derivatives) affect the stability and biological activity of thietane 1,1-dioxides?

- Methodological Answer :

- Stability Studies : Compare thermal decomposition temperatures via TGA. Methyl groups increase steric hindrance, delaying decomposition by ~20°C compared to chloro derivatives .

- Biological Screening : Test inhibition of enzymes like carbonic anhydrase; sulfone groups enhance binding affinity due to hydrogen bonding with active sites .

Data Contradiction Analysis

Q. Why do reported yields for 3-amino-3-methylthietane 1,1-dioxide synthesis vary across studies?

- Methodological Answer : Discrepancies arise from:

- Starting Material Purity : Commercial thietane derivatives (e.g., 3-chlorothietane 1,1-dioxide) often contain stabilizers that inhibit amination .

- Catalyst Activity : Tungstic acid vs. HCl catalysis leads to differing reaction rates and byproducts .

- Workup Procedures : Incomplete removal of unreacted ammonia (via vacuum distillation) artificially inflates yields .

Tables for Key Findings

| Synthetic Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Halogenation-Amination | NH, DMF, 60°C, 12h | 65 | |

| Direct Sulfonation | HSO, 100°C, 6h | 40 | |

| Reductive Amination | NaBH, EtOH, RT | 55 |

| Spectroscopic Peaks | Technique | Observed Value | Reference |

|---|---|---|---|

| SO Stretching | IR | 1180 cm | |

| Methyl Protons | H NMR | 1.48 ppm (s, 3H) | |

| Molecular Ion | MS | m/z 163 (M) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.